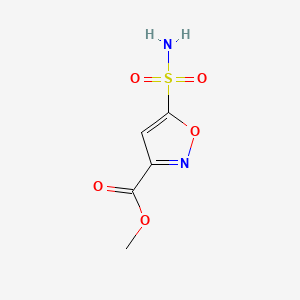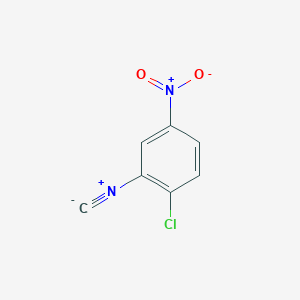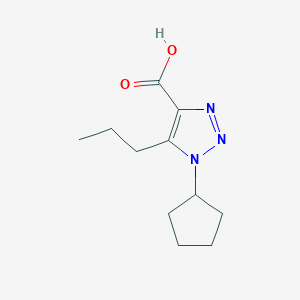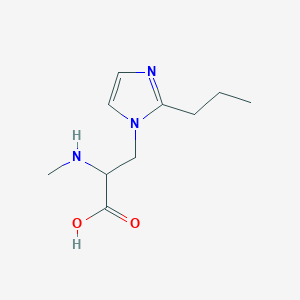![molecular formula C13H15N3O B13629043 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one typically involves the incorporation of a carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, or aziridine ring expansion . One common method includes the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with γ-Al₂O₃ as a catalyst at 250°C in supercritical CO₂ .
Industrial Production Methods
Industrial production methods for imidazolidin-2-ones often focus on sustainable and efficient protocols. Catalysts such as ceria-based materials are used for the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones with CO₂ . These methods aim to produce high yields while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-ones.
Aplicaciones Científicas De Investigación
1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one include other imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share structural similarities and often exhibit comparable chemical and biological properties .
Uniqueness
The uniqueness of this compound lies in its specific ethynylphenyl substitution, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
1-[2-(3-ethynylanilino)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-2-11-4-3-5-12(10-11)14-6-8-16-9-7-15-13(16)17/h1,3-5,10,14H,6-9H2,(H,15,17) |
Clave InChI |
IHOOWFRMKRNYKG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NCCN2CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)

![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)





![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)


